Zedoarofuran

Cytotoxicity Cancer Cell Lines Sesquiterpenes

Researchers requiring a structurally defined sesquiterpene that is inactive against cancer cells (IC50 > 100 µM) can procure Zedoarofuran as a negative control or SAR probe. - Negative Control: Inert against a panel of human cancer cell lines, enabling clean cytotoxicity experiments. - SAR Probe: Contrasts with potent furanodiene/furanodienone anti-inflammatory activity to isolate structural activity determinants. - Analytical Standard: Validated reference for Curcuma zedoaria extract fingerprinting by HPLC/LC-MS. Supplied with analytical certification; worldwide B2B shipping.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B1641401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZedoarofuran
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O
InChIInChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15+/m0/s1
InChIKeyQXEXMTIZXNCRJO-BSLXNSKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zedoarofuran: Natural Sesquiterpene for Research


Zedoarofuran (CAS: 213833-34-2) is a eudesmane-type sesquiterpene natural product first isolated from the aqueous acetone extract of Zedoariae Rhizoma (Curcuma zedoaria) alongside 36 other sesquiterpenes [1]. It is characterized by a molecular formula of C15H20O4, a molecular weight of 264.32 g/mol, and a defined stereochemical structure elucidated through chemical and physicochemical evidence [REFS-1, REFS-2]. As a component of a complex phytochemical matrix, its procurement for research purposes requires careful differentiation from structurally similar analogs.

Stereochemically defined eudesmane-type sesquiterpene isolated from Curcuma zedoaria

Suitable for studies requiring a non-cytotoxic sesquiterpene reference or SAR probe

Requires differentiation from structurally similar Curcuma sesquiterpenes with divergent activity profiles

Zedoarofuran Substitution Risks


Sesquiterpenes from Curcuma zedoaria exhibit marked functional divergence despite their shared botanical origin. While compounds like furanodiene and furanodienone demonstrate potent anti-inflammatory activity in vivo (TPA-induced mouse ear edema), their potencies differ significantly, with furanodiene showing 75% suppression versus furanodienone's 53% at 1.0 µmol [1]. More critically, Zedoarofuran's activity profile is not a simple extension of this class; it has been shown to be inactive (IC50 > 100 µM) against a panel of human cancer cell lines, a stark contrast to the cytotoxic properties of other sesquiterpenes from the same plant [2]. Consequently, assuming functional interchangeability based solely on structural class or botanical source can lead to erroneous experimental conclusions, underscoring the need for compound-specific evidence in procurement decisions.

Class mismatch

Curcuma zedoaria sesquiterpenes exhibit wide anti-inflammatory potency differences; activity cannot be inferred from botanical source alone

Cytotoxicity gap

Zedoarofuran is reported inactive in cancer cell line panels, while related sesquiterpenes show marked cytotoxicity — direct substitution risks erroneous conclusions

SAR sensitivity

Small structural variations can shift functional readouts; verify compound-specific evidence before replacing with structural analogs

Zedoarofuran Quantitative Evidence


Low Cytotoxicity vs. Anticancer Sesquiterpenes

Zedoarofuran demonstrates a notable lack of cytotoxic activity, with an IC50 greater than 100 µM against a panel of five human cancer cell lines [1]. This is in stark contrast to other sesquiterpenes from related species, such as compound 2 from the same study, which showed potent cytotoxicity with an IC50 of 6.50 µM against HCT-116 cells [1].

Cytotoxicity Comparison
Head-to-head
Zedoarofuran IC50 > 100 µM vs. comparator sesquiterpene IC50 6.50 µM (>15.4‑fold difference)
Supports cytotoxicity endpoint review; Zedoarofuran showed limited activity in tested panel
Five human cancer cell lines; compound‑2 as reference
Cytotoxicity Cancer Cell Lines Sesquiterpenes

Anti-Inflammatory Potency of Furanosesquiterpenes

While direct anti-inflammatory data for Zedoarofuran is limited, a class-level inference can be drawn from structurally related furanosesquiterpenes isolated from the same botanical source. Furanodiene and furanodienone, both furan-containing sesquiterpenes, suppressed TPA-induced mouse ear inflammation by 75% and 53%, respectively, at a dose of 1.0 µmol [1]. This provides a benchmark for the anti-inflammatory potential of this structural class, against which Zedoarofuran's specific activity could be evaluated in future studies.

Anti‑inflammatory Class Benchmark
Class-level
Furanodiene 75% suppression; furanodienone 53% at 1.0 µmol (TPA‑induced mouse ear edema)
Class-level anti‑inflammatory potential context for SAR interpretation
No direct Zedoarofuran data; data to verify
Anti-inflammatory TPA-induced edema Furanodiene

Physicochemical Profile

Zedoarofuran's physicochemical profile, as predicted by admetSAR, indicates a logP (XlogP) of 1.30 and a topological polar surface area (TPSA) of 70.70 Ų [1]. These values differentiate it from other sesquiterpenes in its class, which may have different lipophilicity and membrane permeability profiles. For instance, while a direct comparator for these specific properties is not available in the literature, the logP value provides a baseline for understanding its relative hydrophobicity.

Physicochemical Profile
Data to verify
XlogP 1.30 · TPSA 70.70 Ų
Baseline for lipophilicity and membrane permeability predictions
In silico admetSAR 2 prediction
Physicochemical properties ADMET Lipophilicity

Zedoarofuran Research Applications


Negative Control for Cytotoxicity Studies

Given its demonstrated inactivity (IC50 > 100 µM) against multiple cancer cell lines [1], Zedoarofuran can serve as a valuable negative control in cytotoxicity studies or as a selective agent in experiments designed to isolate non-cytotoxic mechanisms of action. Its procurement is justified when researchers require a sesquiterpene that does not confound results with inherent cytotoxicity.

SAR Studies on Sesquiterpenes

Zedoarofuran's defined eudesmane-type structure and its contrast with the potent anti-inflammatory furanodiene and furanodienone (75% and 53% TPA-induced edema suppression at 1.0 µmol, respectively) [2] make it a crucial compound for SAR studies. Researchers investigating the structural determinants of sesquiterpene bioactivity can use Zedoarofuran to probe the features that dictate the spectrum of activity from cytotoxic to anti-inflammatory.

Analytical Reference Standards for Curcuma zedoaria

As one of the many sesquiterpenes isolated from Zedoariae Rhizoma [3], Zedoarofuran is a necessary reference standard for the comprehensive chemical fingerprinting and quality control of Curcuma zedoaria-derived extracts. Its procurement supports the development of robust analytical methods (e.g., HPLC, LC-MS) for both research and potential industrial applications.

Application
Selection Property
Validation Focus
Non‑cytotoxic control in cell‑based assays
Inactivity in tested cancer cell line panel
Confirm lack of cytotoxicity in specific cell models
Sesquiterpene SAR investigations
Structurally defined eudesmane core with distinct activity fingerprint
Compare anti‑inflammatory vs. cytotoxic response across analogs
Analytical reference for Curcuma zedoaria extracts
Verified constituent of Zedoariae Rhizoma
Peak assignment and chromatographic method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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